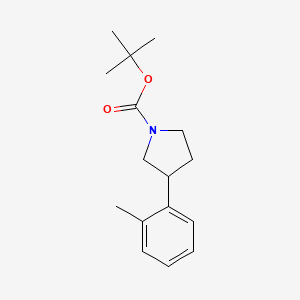
1-Boc-3-(o-tolyl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Boc-3-(o-tolyl)pyrrolidine is a chemical compound that belongs to the class of pyrrolidines. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom of the pyrrolidine ring, and an o-tolyl group (a benzene ring with a methyl group at the ortho position) attached to the third carbon of the pyrrolidine ring. This compound is of significant interest in organic chemistry due to its utility in various synthetic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Boc-3-(o-tolyl)pyrrolidine can be synthesized through several methods. One common approach involves the reaction of 3-(o-tolyl)pyrrolidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like dichloromethane at room temperature. The Boc group protects the nitrogen atom, making the compound more stable and easier to handle in subsequent reactions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-Boc-3-(o-tolyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can remove the Boc protecting group, yielding 3-(o-tolyl)pyrrolidine.
Substitution: The Boc group can be substituted with other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Acidic or basic conditions can facilitate the substitution reactions.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: 3-(o-tolyl)pyrrolidine.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-Boc-3-(o-tolyl)pyrrolidine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound serves as a building block for the synthesis of biologically active molecules, aiding in the study of enzyme inhibitors and receptor ligands.
Medicine: It is utilized in the development of new drugs, particularly those targeting neurological and psychiatric disorders.
Industry: The compound finds applications in the production of fine chemicals and materials science.
Mechanism of Action
The mechanism of action of 1-Boc-3-(o-tolyl)pyrrolidine depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors. The Boc group provides stability and can be selectively removed under mild conditions, allowing for the release of the active pyrrolidine moiety. This selective deprotection is crucial for the compound’s activity in biological systems .
Comparison with Similar Compounds
1-Boc-3-pyrrolidinol: Similar in structure but with a hydroxyl group instead of the o-tolyl group.
1-Boc-3-pyrrolidinone: Contains a carbonyl group at the third position instead of the o-tolyl group.
1-Boc-3-piperidone: A six-membered ring analog with a carbonyl group.
Uniqueness: 1-Boc-3-(o-tolyl)pyrrolidine is unique due to the presence of the o-tolyl group, which imparts distinct steric and electronic properties. This uniqueness makes it valuable in the synthesis of specific target molecules that require these properties for their biological activity or chemical reactivity .
Properties
IUPAC Name |
tert-butyl 3-(2-methylphenyl)pyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2/c1-12-7-5-6-8-14(12)13-9-10-17(11-13)15(18)19-16(2,3)4/h5-8,13H,9-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQIIHBVWXITPRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2CCN(C2)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














